molecular formula C11H21IN2O B14537085 2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide CAS No. 62080-67-5

2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B14537085
CAS No.: 62080-67-5
M. Wt: 324.20 g/mol
InChI Key: DGIDLXQSBXTYET-UHFFFAOYSA-N
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Description

2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to an acetamide group, which is further connected to a piperidine ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the iodination of N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One common method starts with the preparation of N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, which can be synthesized by reacting 2,2,6,6-tetramethylpiperidine with acetic anhydride under controlled conditions. The iodination step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide derivatives with different substituents replacing the iodine atom.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of the corresponding hydrogenated compound.

Scientific Research Applications

2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organoiodine compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. In organic synthesis, it serves as a reactive intermediate that can undergo various transformations to yield desired products. The exact molecular pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor used in the synthesis of 2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide: The non-iodinated form of the compound.

    2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A related compound used as a stable free radical and oxidizing agent.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications compared to its non-iodinated counterparts. The iodine atom can participate in various substitution and redox reactions, making the compound versatile for different chemical transformations.

Properties

CAS No.

62080-67-5

Molecular Formula

C11H21IN2O

Molecular Weight

324.20 g/mol

IUPAC Name

2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C11H21IN2O/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10/h8,14H,5-7H2,1-4H3,(H,13,15)

InChI Key

DGIDLXQSBXTYET-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CI)C

Origin of Product

United States

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